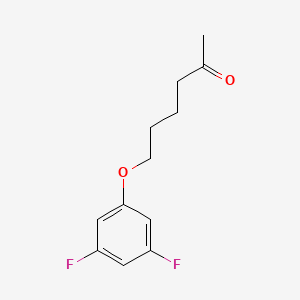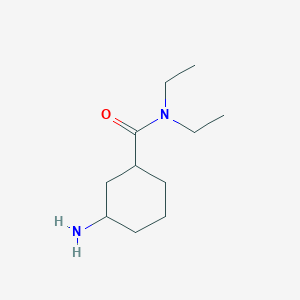![molecular formula C13H12BrNO B7874420 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine](/img/structure/B7874420.png)
3-[(6-Bromonaphthalen-2-yl)oxy]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(6-Bromonaphthalen-2-yl)oxy]azetidine is an organic compound that features a bromonaphthalene moiety linked to an azetidine ring through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine typically involves the reaction of 6-bromonaphthalene-2-ol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 6-bromonaphthalene-2-ol, followed by nucleophilic substitution with azetidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated compounds.
化学反应分析
Types of Reactions
3-[(6-Bromonaphthalen-2-yl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated naphthalene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydrogenated naphthalene derivatives.
Substitution: Formation of azetidine derivatives with various functional groups replacing the bromine atom.
科学研究应用
3-[(6-Bromonaphthalen-2-yl)oxy]azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of azetidine derivatives with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the azetidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
6-Bromonaphthalene-2-ol: Shares the bromonaphthalene moiety but lacks the azetidine ring.
Azetidine: Contains the azetidine ring but lacks the bromonaphthalene moiety.
3-[(6-Chloronaphthalen-2-yl)oxy]azetidine: Similar structure with chlorine instead of bromine.
Uniqueness
3-[(6-Bromonaphthalen-2-yl)oxy]azetidine is unique due to the combination of the bromonaphthalene moiety and the azetidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with the individual components or other similar compounds .
属性
IUPAC Name |
3-(6-bromonaphthalen-2-yl)oxyazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-3-1-10-6-12(4-2-9(10)5-11)16-13-7-15-8-13/h1-6,13,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXUFFCFGYRZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
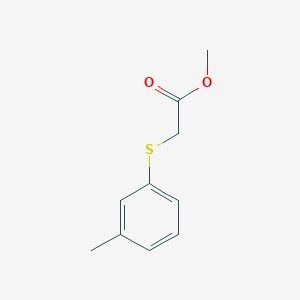
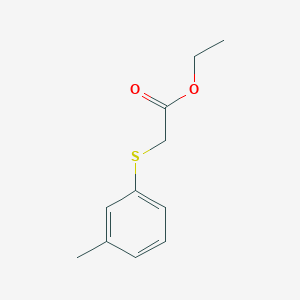
![6-[(3-Methylphenyl)sulfanyl]hexan-2-one](/img/structure/B7874357.png)
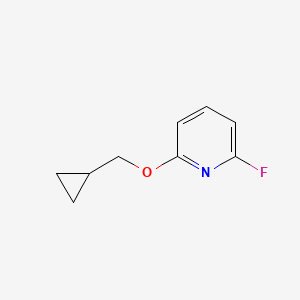

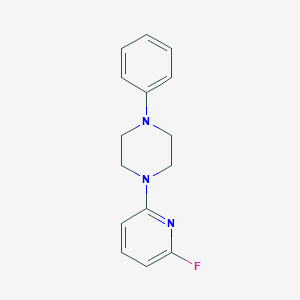
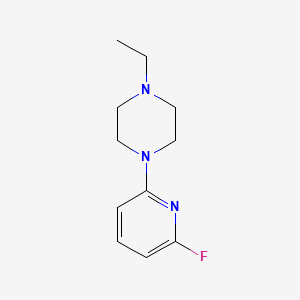
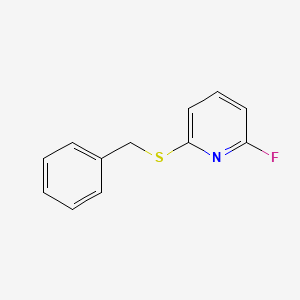
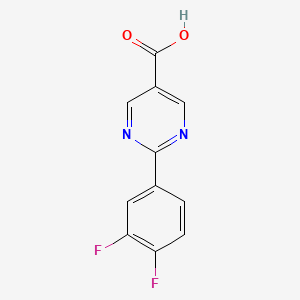
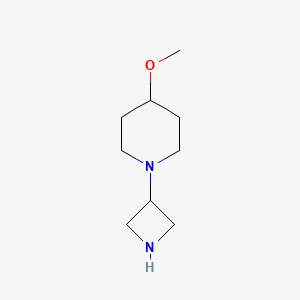
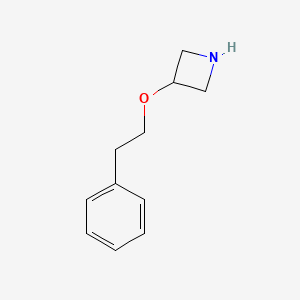
![3-[(3,5-Difluorophenoxy)methyl]piperidine](/img/structure/B7874423.png)
